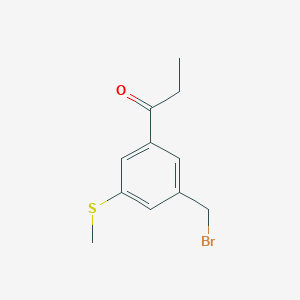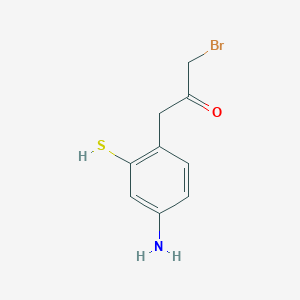
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the 3-chloropropyl group and the fluorine atom onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group. Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, particularly at the fluorine-substituted positions.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: This compound lacks the fluorine atom, which can affect its overall properties and applications .
Propiedades
Fórmula molecular |
C10H9ClF4S |
|---|---|
Peso molecular |
272.69 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
KUTOGFZICUQKSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)



![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)


![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)

![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
